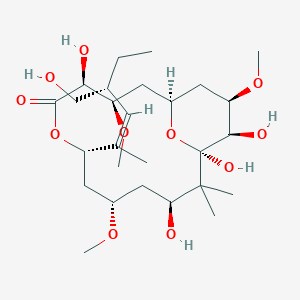
Peloruside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peloruside A, also known as this compound, is a useful research compound. Its molecular formula is C27H48O11 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Peloruside A has demonstrated significant antiproliferative activity across various cancer cell lines. Key findings include:
- Lung Cancer : In xenograft models, this compound exhibited tumor growth inhibition rates of 84% to 95% against non-small cell lung cancer xenografts, outperforming standard treatments such as paclitaxel and docetaxel .
- Breast Cancer : The compound showed superior efficacy in P-glycoprotein-overexpressing breast tumors, indicating its potential for treating drug-resistant cancers .
| Cancer Type | Efficacy (% Tumor Growth Inhibition) | Comparison with Standard Treatments |
|---|---|---|
| Non-Small Cell Lung | 84% - 95% | Paclitaxel: 50%, Docetaxel: 18% |
| P-glycoprotein Breast | Not specified | Doxorubicin and Paclitaxel (better tolerated) |
Neurodegenerative Diseases
Research indicates that this compound may have therapeutic effects on neurodegenerative diseases. Its ability to stabilize microtubules suggests potential in treating conditions such as Alzheimer's disease. Studies highlight its neuroprotective properties, which could mitigate the progression of neurodegeneration .
Autoimmune Disorders
In addition to its anticancer properties, this compound has shown promise in models of autoimmune diseases. Its mechanism of action may help stabilize cellular structures affected by autoimmune responses, providing a novel approach to treatment .
Case Studies and Research Findings
Several studies underscore the therapeutic potential of this compound:
- Study on Lung Cancer : In a study involving athymic mice with lung cancer xenografts, this compound was administered at doses of 5 and 10 mg/kg, resulting in significant tumor reduction compared to controls .
- Combination Therapy Potential : Research suggests that this compound can synergize with other microtubule-stabilizing agents, enhancing overall therapeutic efficacy while potentially reducing toxicity .
Propriétés
Formule moléculaire |
C27H48O11 |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
(1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m1/s1 |
Clé InChI |
NETARJWZTMGMRM-QOXVJYTGSA-N |
SMILES isomérique |
CC[C@@H](CO)/C=C(/C)\[C@@H]1C[C@H](C[C@@H](C([C@@]2([C@@H]([C@@H](C[C@@H](O2)C[C@H]([C@@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
SMILES canonique |
CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Synonymes |
peloruside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















